molecular formula C19H24O5 B5961733 1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene

1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene

Cat. No.: B5961733
M. Wt: 332.4 g/mol
InChI Key: JXAAUBWSHRZFED-UHFFFAOYSA-N
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Description

1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is an organic compound with a complex structure that includes multiple methoxy and phenoxy groups

Preparation Methods

The synthesis of 1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the core benzene ring, followed by the introduction of methoxy and phenoxy groups through various chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired chemical transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers may investigate its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules. Understanding the mechanism of action is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene can be compared with other similar compounds, such as:

    1,3-dimethoxybenzene: A simpler compound with only two methoxy groups attached to the benzene ring.

    1,3-dimethoxy-2-methylbenzene: A compound with an additional methyl group, which may affect its chemical properties and reactivity.

    1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene: A compound with a similar structure but lacking the methyl group on the phenoxy moiety.

Properties

IUPAC Name

1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-14-9-10-15(18(13-14)22-4)23-11-6-12-24-19-16(20-2)7-5-8-17(19)21-3/h5,7-10,13H,6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAAUBWSHRZFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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